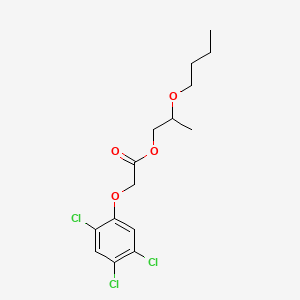
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C15H19Cl3O4. It is known for its applications in various fields, including agriculture and industry. This compound is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is a type of phenoxy herbicide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxypropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Formation of 2,4,5-trichlorophenoxyacetic acid.
Reduction: Formation of 2-butoxypropanol derivatives.
Substitution: Formation of various substituted phenoxyacetates.
Wissenschaftliche Forschungsanwendungen
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on plant growth and development, particularly as a herbicide.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Wirkmechanismus
The mechanism of action of 2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually plant death. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific ester structure, which imparts different physicochemical properties compared to its parent compounds. This structural modification enhances its solubility and effectiveness as a herbicide, making it a valuable compound in agricultural applications .
Eigenschaften
CAS-Nummer |
3084-62-6 |
|---|---|
Molekularformel |
C15H19Cl3O4 |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-3-4-5-20-10(2)8-22-15(19)9-21-14-7-12(17)11(16)6-13(14)18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
OFYUBGDUYQVZHD-UHFFFAOYSA-N |
SMILES |
CCCCOC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CCCCOC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Key on ui other cas no. |
62922-39-8 |
Synonyme |
2,4,5-T PGBE ester 2,4,5-T propylene glycol butyl ester 2,4,5-trichlorophenoxyacetic acid propylene glycol butyl ester PGBE 2,4,5-T |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















